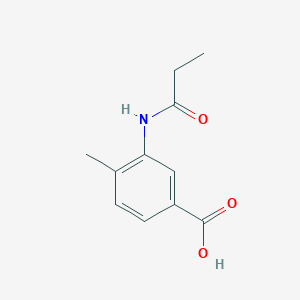
4-methyl-3-(propionylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-(propionylamino)benzoic acid, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been studied extensively for its ability to modulate the immune response. In
作用机制
The mechanism of action of 4-methyl-3-(propionylamino)benzoic acid is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. COX-2 is an enzyme that is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, 4-methyl-3-(propionylamino)benzoic acid can reduce the production of pro-inflammatory prostaglandins, which can lead to a reduction in inflammation. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
4-methyl-3-(propionylamino)benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 4-methyl-3-(propionylamino)benzoic acid has been shown to have antioxidant properties. Studies have shown that 4-methyl-3-(propionylamino)benzoic acid can reduce oxidative stress and lipid peroxidation in various disease models. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to have neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 4-methyl-3-(propionylamino)benzoic acid in lab experiments is its ability to modulate the immune response. This can be particularly useful in disease models where inflammation is a key factor. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to have a good safety profile in preclinical studies. However, one of the limitations of using 4-methyl-3-(propionylamino)benzoic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of future directions for research on 4-methyl-3-(propionylamino)benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that 4-methyl-3-(propionylamino)benzoic acid has neuroprotective properties in models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential therapeutic use in humans. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to have anticancer properties in preclinical studies, and further research is needed to determine its potential use in cancer therapy. Finally, there is a need for further research on the mechanism of action of 4-methyl-3-(propionylamino)benzoic acid, particularly with regard to its modulation of the immune response.
合成方法
The synthesis of 4-methyl-3-(propionylamino)benzoic acid involves the reaction of 4-methyl-3-nitrobenzoic acid with propionyl chloride in the presence of anhydrous aluminum chloride. This reaction yields 4-methyl-3-(propionylamino)benzoic acid as a white crystalline solid with a melting point of 190-193°C.
科学研究应用
4-methyl-3-(propionylamino)benzoic acid has been studied for its potential therapeutic properties in various disease models. One of the most extensively studied applications of 4-methyl-3-(propionylamino)benzoic acid is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that 4-methyl-3-(propionylamino)benzoic acid can modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, by reducing the infiltration of inflammatory cells into the central nervous system.
属性
IUPAC Name |
4-methyl-3-(propanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-8(11(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFAVZVIXETGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(propionylamino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)

![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)
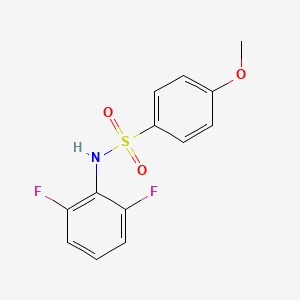
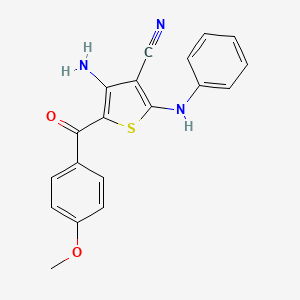

![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)
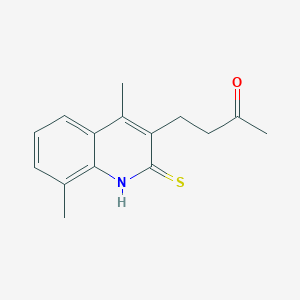
![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)
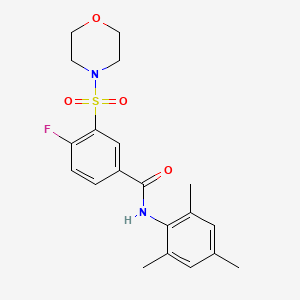
![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)